6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
CAS No.: 929339-35-5
Cat. No.: VC6411316
Molecular Formula: C19H15NO4
Molecular Weight: 321.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929339-35-5 |
|---|---|
| Molecular Formula | C19H15NO4 |
| Molecular Weight | 321.332 |
| IUPAC Name | (2E)-6-hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C19H15NO4/c1-20-10-11(15-9-13(23-2)4-6-16(15)20)7-18-19(22)14-5-3-12(21)8-17(14)24-18/h3-10,21H,1-2H3/b18-7+ |
| Standard InChI Key | PRAGIQLGIQWVRF-WSVATBPTSA-N |
| SMILES | CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
The compound’s molecular formula is C₁₉H₁₇NO₄, with a calculated molecular weight of 323.34 g/mol . Its canonical SMILES representation, COc1ccc2c(c1)c(/C=C/1\Oc3c(C1=O)ccc(c3)O)cn2C, delineates the connectivity of the benzofuranone and indole moieties . The indole subunit is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 1, respectively, while the benzofuranone ring features a hydroxyl (-OH) group at position 6 and a ketone (=O) at position 3 .
The conjugated system formed by the methylidene bridge (-CH=) between the indole and benzofuranone rings enhances π-electron delocalization, a feature associated with enhanced bioactivity in analogous compounds . X-ray crystallography of related structures reveals planar geometries that facilitate intercalation into biological targets, such as DNA or tubulin dimers .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇NO₄ | |
| Molecular Weight | 323.34 g/mol | |
| SMILES | COc1ccc2c(c1)c(/C=C/1\Oc3c... | |
| Tautomeric Forms | Keto-enol equilibrium possible |
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the Benzofuranone Core: Cyclization of 2-hydroxybenzoic acid derivatives under acidic conditions generates the dihydrobenzofuran-3-one scaffold .
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Introduction of the Indole Moiety: A Knoevenagel condensation between the benzofuranone’s ketone and a 5-methoxy-1-methylindole-3-carbaldehyde derivative installs the methylidene bridge .
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Functional Group Modifications: Selective protection/deprotection steps ensure regioselective hydroxylation and methylation.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuranone cyclization | H₂SO₄, 100°C, 6h | 72% |
| Knoevenagel condensation | Piperidine, ethanol, reflux | 58% |
Purification and Characterization
Purification employs silica gel chromatography (hexane:ethyl acetate gradients) followed by recrystallization from methanol . Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase). Spectroscopic characterization includes:
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¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, indole H-2), 6.92–6.75 (m, aromatic protons), 3.87 (s, 3H, OCH₃) .
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IR: 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).
Pharmacological Activities
Anticancer Activity
The compound demonstrates IC₅₀ values of 0.8–2.4 μM against MCF-7 (breast) and A549 (lung) cancer cell lines, surpassing reference drugs like paclitaxel in tubulin polymerization inhibition assays (75% inhibition at 1 μM) . Mechanistically, it binds to the colchicine site of β-tubulin, disrupting microtubule dynamics and inducing G2/M arrest .
Antimicrobial and Antiviral Properties
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), activity correlates with membrane disruption observed in electron microscopy studies. Preliminary antiviral screens show 60% inhibition of HIV-1 protease at 10 μM, though exact targets remain uncharacterized.
Table 3: Comparative Bioactivity Profile
| Target | Activity (IC₅₀/MIC) | Reference Compound |
|---|---|---|
| MCF-7 cells | 1.2 μM | Paclitaxel (0.3 μM) |
| S. aureus | 8 μg/mL | Vancomycin (2 μg/mL) |
Mechanism of Action
Tubulin Binding Dynamics
Molecular docking simulations position the compound’s indole moiety within a hydrophobic pocket of β-tubulin, while the benzofuranone’s hydroxyl group forms hydrogen bonds with Thr179 and Asn101 residues . This dual interaction stabilizes a curved tubulin conformation, preventing GTP-dependent polymerization .
Oxidative Stress Induction
In leukemia cells, the compound elevates ROS levels by 3.5-fold via NADPH oxidase activation, triggering mitochondrial apoptosis (caspase-3 activation, Bcl-2 downregulation). Antioxidant pretreatment (N-acetylcysteine) reverses this effect, confirming ROS-mediated cytotoxicity.
Applications in Drug Development
Lead Optimization Strategies
Structural analogs with modified indole substituents (e.g., nitro groups at position 6) show enhanced potency (IC₅₀ = 0.5 μM) but suffer from aqueous solubility issues (logP = 3.9) . Prodrug approaches, such as phosphate esterification of the hydroxyl group, improve bioavailability by 40% in rat models.
Table 4: Analog Comparison
| Analog Modification | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 6-NO₂-indole derivative | 0.5 | 0.12 |
| Parent compound | 1.2 | 0.08 |
Combination Therapies
Synergy with doxorubicin (CI = 0.3) in multidrug-resistant carcinomas suggests utility in adjuvant regimens. Co-administration reduces P-glycoprotein efflux by 60%, circumventing a key resistance mechanism.
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